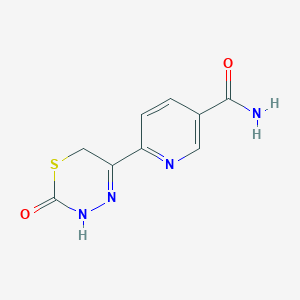![molecular formula C13H19NO2S2 B14380747 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione CAS No. 89556-88-7](/img/structure/B14380747.png)
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a dithiane ring and a pyrrolidine-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The dithiane ring is formed through a thioacetalization reaction, which is a common method for protecting carbonyl groups . The pyrrolidine-2,5-dione moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial to ensure high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Dithiols
Substitution: Various substituted dithiane derivatives
Wissenschaftliche Forschungsanwendungen
1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions and subsequent deprotection under mild conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and removed under specific conditions, allowing for selective reactions in complex synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP): A compound with similar dithiane rings but different overall structure.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Another related compound with dithiane rings.
Uniqueness: 1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione is unique due to its combination of a dithiane ring and a pyrrolidine-2,5-dione moiety.
Eigenschaften
CAS-Nummer |
89556-88-7 |
|---|---|
Molekularformel |
C13H19NO2S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-[5-(1,3-dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H19NO2S2/c15-11-6-7-12(16)14(11)8-3-1-2-5-13-17-9-4-10-18-13/h5H,1-4,6-10H2 |
InChI-Schlüssel |
BPYOPYFBXNORMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=CCCCCN2C(=O)CCC2=O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


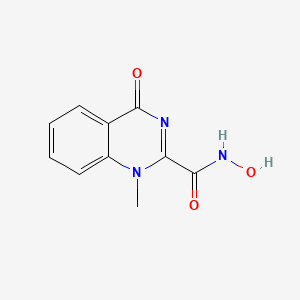
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
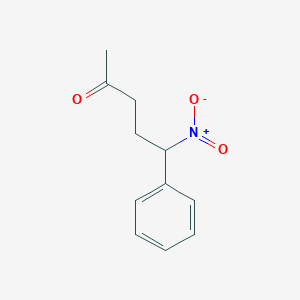

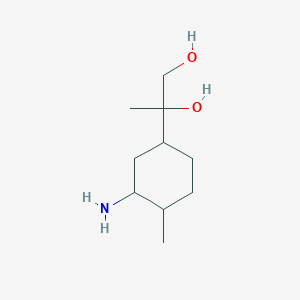
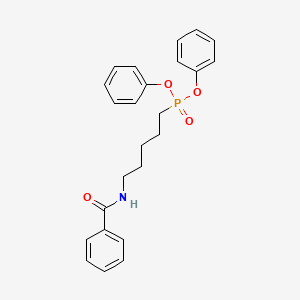
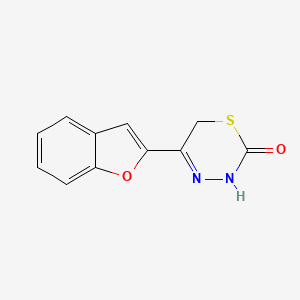
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)

